

14,15-EET as an Endothelium-Derived Hyperpolarizing Factor: A Technical Guide

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Compound of Interest

Compound Name: (±)14,15-Epoxyeicosatrienoic acid

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Abstract

Endothelium-derived hyperpolarizing factors (EDHFs) play a crucial role in regulating vascular tone, particularly in resistance arteries, often compensating for nitric oxide (NO) bioavailability loss in various cardiovascular diseases. Among the candidates for EDHF, 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 (CYP) epoxygenase metabolite of arachidonic acid, has emerged as a significant contributor to endothelium-dependent vasodilation and hyperpolarization. This technical guide provides an in-depth overview of the role of 14,15-EET as an EDHF, focusing on its signaling pathways, quantitative effects on vascular function, and the experimental methodologies used to elucidate its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Introduction

Endothelial cells release several vasoactive substances to regulate vascular smooth muscle tone.[1][2] While nitric oxide (NO) and prostacyclin are well-characterized vasodilators, a third pathway, mediated by endothelium-derived hyperpolarizing factors (EDHFs), is critical, especially in smaller arteries and arterioles.[3] EDHFs cause vasodilation by hyperpolarizing the underlying smooth muscle cells, making them less responsive to contractile stimuli. Several molecules have been proposed as EDHFs, with epoxyeicosatrienoic acids (EETs) being prominent candidates.[3][4]

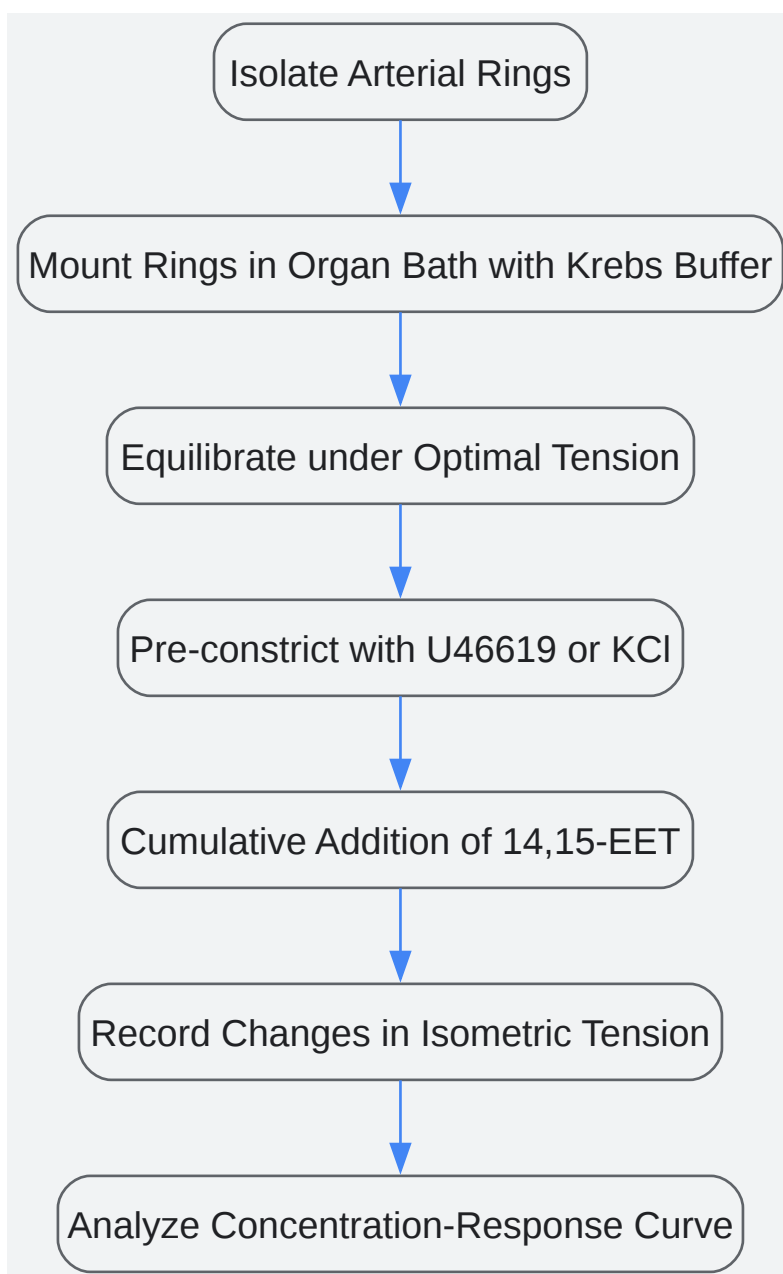
EETs are synthesized from arachidonic acid by CYP epoxygenases, with four primary regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3][5][6] These molecules are produced by the endothelium and act as paracrine signaling molecules on adjacent vascular smooth muscle cells.[6][7] This guide will specifically focus on the actions of 14,15-EET as a key EDHF.

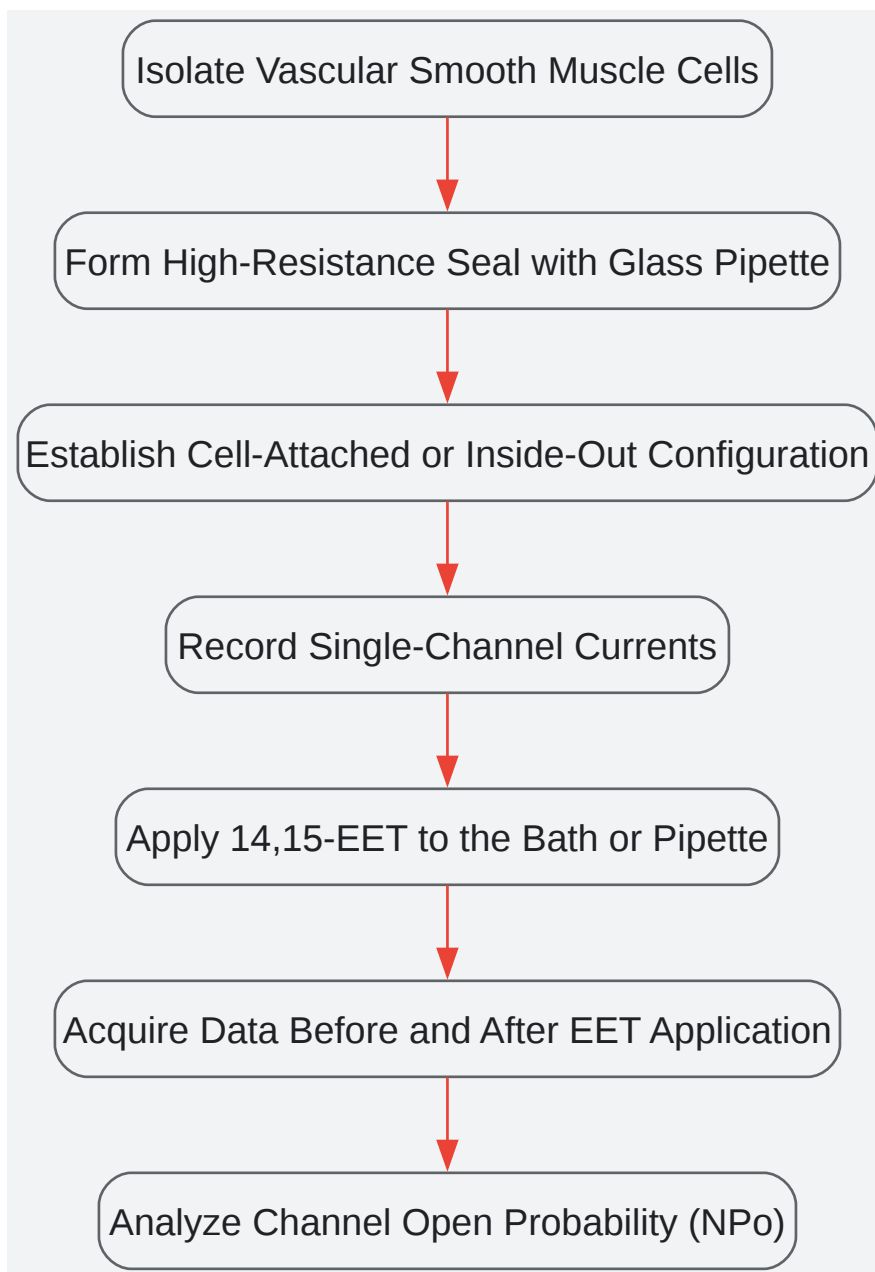
Signaling Pathways of 14,15-EET-Mediated Hyperpolarization

The vasodilatory effect of 14,15-EET is primarily mediated by the activation of potassium (K⁺) channels on vascular smooth muscle cells, leading to membrane hyperpolarization. The primary signaling cascade involves a G-protein coupled mechanism.

Activation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels

A principal mechanism of 14,15-EET-induced vasodilation is the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in vascular smooth muscle cells.[6][7][8][9][10] The activation of these channels increases K⁺ efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and causing smooth muscle relaxation.[7] The activation of BKCa channels by 14,15-EET is thought to involve a G_s protein-coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent protein kinase A (PKA) activation.[4][11]





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